
1,3-Benzenedicarboxamide, N,N'-bis(2,4,6-tribromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- is a complex organic compound known for its unique chemical properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- typically involves the reaction of 1,3-benzenedicarboxylic acid with 2,4,6-tribromoaniline under specific conditions. The process generally includes:
Esterification: The 1,3-benzenedicarboxylic acid is first esterified using an alcohol, such as methanol, in the presence of a catalyst like sulfuric acid.
Amidation: The esterified product is then reacted with 2,4,6-tribromoaniline in the presence of a dehydrating agent like thionyl chloride to form the desired amide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, ensuring a high-purity product.
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Major Products
科学的研究の応用
1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- exerts its effects involves interactions with specific molecular targets. The bromine atoms play a crucial role in these interactions, facilitating binding to proteins and other biomolecules. This binding can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-
Uniqueness
1,3-Benzenedicarboxamide, N,N’-bis(2,4,6-tribromophenyl)- is unique due to the presence of multiple bromine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and specific binding properties.
特性
CAS番号 |
62814-69-1 |
|---|---|
分子式 |
C20H10Br6N2O2 |
分子量 |
789.7 g/mol |
IUPAC名 |
1-N,3-N-bis(2,4,6-tribromophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H10Br6N2O2/c21-11-5-13(23)17(14(24)6-11)27-19(29)9-2-1-3-10(4-9)20(30)28-18-15(25)7-12(22)8-16(18)26/h1-8H,(H,27,29)(H,28,30) |
InChIキー |
LWRRTIVARAXXDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2Br)Br)Br)C(=O)NC3=C(C=C(C=C3Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)
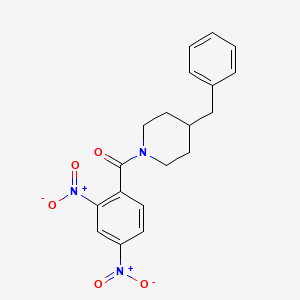
![Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate](/img/structure/B14151862.png)
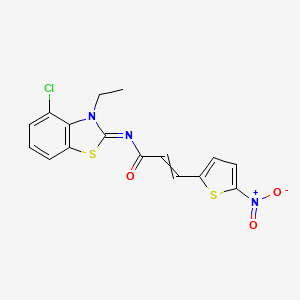
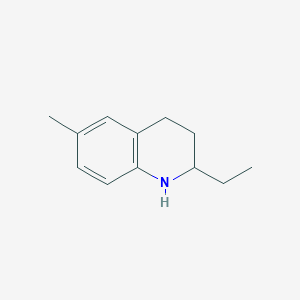
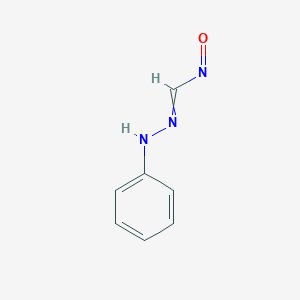
![1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B14151884.png)

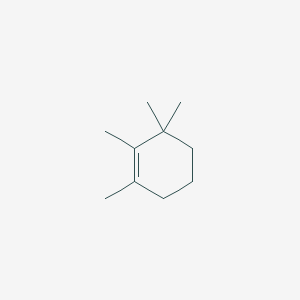
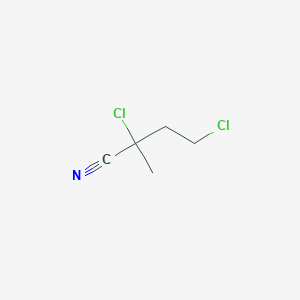
![2-([1,1'-Biphenyl]-3-yl)-N-methylacetamide](/img/structure/B14151914.png)
![N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B14151926.png)
![5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde](/img/structure/B14151934.png)
